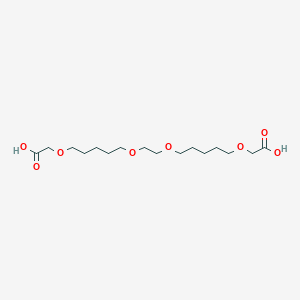
Bis-PEG1-C-PEG1-CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-PEG1-C-PEG1-CH2COOH, also known as PROTAC Linker 26, is a polyethylene glycol (PEG)-based PROTAC linker . It is used in medical research, drug-release, nanotechnology, new materials research, and cell culture . It is also used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .
Synthesis Analysis
This compound can be used in the synthesis of a series of PROTACs . It is used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .Molecular Structure Analysis
The molecular formula of this compound is C16H30O8 . It has a molecular weight of 350.4 . The functional group of this compound is Acid .Physical and Chemical Properties Analysis
This compound has a molecular weight of 350.4 . It has a functional group of Acid .Applications De Recherche Scientifique
Synthesis of Peptide Thioesters and Functional Peptide Conjugates : A study by Boll et al. (2014) demonstrated the use of a PEG-based resin for the synthesis of large peptide thioesters and the total synthesis of a functional SUMO-1 peptide conjugate. This highlights its application in peptide synthesis and the creation of functional biomolecules (Boll et al., 2014).
Drug Delivery Systems : Khandare et al. (2006) explored the influence of polymeric architecture on the delivery and anticancer effect of paclitaxel. They compared dendrimer and linear bis(PEG) polymer conjugates with paclitaxel, indicating its potential for enhancing drug solubility and cytotoxicity in cancer treatment (Khandare et al., 2006).
Preparation of PEG-Terminated Compounds : Turrin et al. (2012) described the preparation of bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of PEG. They adapted the Moedritzer–Irani and Kabachnik–Fields procedures for this purpose, showcasing the compound's versatility in creating various PEG-terminated structures (Turrin et al., 2012).
Stabilization of Nanocrystals in Extreme Conditions : Stewart et al. (2010) demonstrated the use of PEG-based ligands with multidentate anchoring groups for providing colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions. This application is crucial in nanotechnology and bio-related studies (Stewart et al., 2010).
Improvement of Cycling Stability of Phase Change Materials : Gutiérrez et al. (2015) explored the use of PEG in improving the cycling stability of bischofite as a thermal energy storage material. Their research showed that mixing an inorganic phase change material with an organic additive like PEG can enhance thermal performance (Gutiérrez et al., 2015).
Mécanisme D'action
Target of Action
Bis-PEG1-C-PEG1-CH2COOH, also known as PROTAC Linker 26, is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .
Mode of Action
PROTACs, including those formed using this compound, operate by recruiting an E3 ubiquitin ligase to a target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome, a protein complex within the cell that breaks down unneeded or damaged proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, helping to regulate the concentration of particular proteins and degrade misfolded proteins .
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs it forms, facilitating their entry into cells and increasing their half-life within the body .
Result of Action
The primary result of the action of this compound is the degradation of target proteins within cells . By linking an E3 ubiquitin ligase ligand with a ligand for the target protein, PROTACs enable the selective degradation of specific proteins . This can have various effects at the molecular and cellular levels, depending on the function of the protein being targeted .
Action Environment
The action of this compound, and the PROTACs it forms, can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the stability and activity of the PROTACs . Additionally, the presence of other compounds or drugs could potentially interfere with the action of the PROTACs .
Propriétés
IUPAC Name |
2-[5-[2-[5-(carboxymethoxy)pentoxy]ethoxy]pentoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O8/c17-15(18)13-23-9-5-1-3-7-21-11-12-22-8-4-2-6-10-24-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAISFDJULXOPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCOCCCCCOCC(=O)O)CCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)
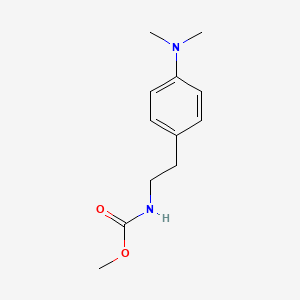
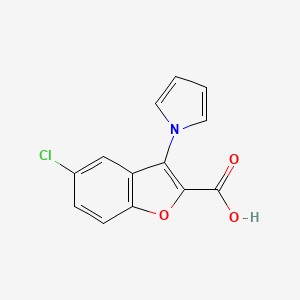
![4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2753922.png)
![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2753924.png)
![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)
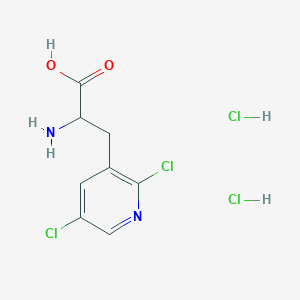
![4-butyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2753928.png)
![(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2753932.png)
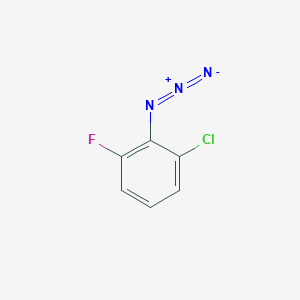
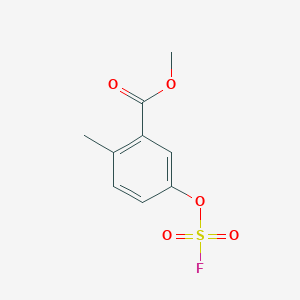
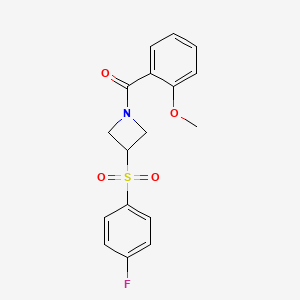
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2753937.png)
![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2753938.png)
